molecular formula C6H22Cl4N4 B146255 Triethylenetetramine tetrahydrochloride CAS No. 4961-40-4

Triethylenetetramine tetrahydrochloride

Cat. No.: B146255
CAS No.: 4961-40-4
M. Wt: 292.1 g/mol
InChI Key: OKHMDSCYUWAQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trientine tetrahydrochloride involves the reaction of triethylenetetramine with hydrochloric acid. One method includes the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the corresponding dihydrochloride salt . Another method involves the crystallization of trientine tetrahydrochloride from a solution by adding an anti-solvent at a specific feeding temperature ranging from 50°C to 75°C .

Industrial Production Methods

Industrial production of trientine tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process ensures the desired purity and stability of the compound, which is crucial for its pharmaceutical applications .

Chemical Reactions Analysis

Chelation Reactions

Metal Ion Interactions: Triethylenetetramine tetrahydrochloride functions as a chelating agent, interacting with metal ions such as copper, nickel, and cobalt. The multiple amine groups in triethylenetetramine form complexes with copper ions, facilitating their excretion through urine.

Chelation Process: This process helps lower copper accumulation in organs, which is particularly important in treating Wilson's disease.

Specificity: this compound exhibits a specific selectivity for copper ions, distinguishing it from other polyamines.

Stability and Structural Characteristics

Crystalline Forms: The creation of a new crystalline form of triethylenetetramine tetrachloride has been shown to have better stability at room temperature than earlier forms . The crystalline form can be identified using its X-ray powder diffraction (XRPD) pattern, Raman spectrum, melting point, FTIR spectrum, and DVS behavior .

Improved Stability: The enhanced stability is achieved by ensuring all four amine groups are bonded to the hydrochloride moiety, thus neutralizing the reactive amine groups .

Pharmacokinetics and Metabolism

Pharmacokinetic Properties: this compound exhibits high solubility but poor absorption, classifying it as a Biopharmaceutical Classification System Class III drug . It has a low oral bioavailability with fast first-pass metabolism and high inter-individual variability .

Metabolism: Triethylenetetramine is metabolized by 1-acetyltranferase, forming N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT) .

Pharmacokinetic Comparison: Compared to trientine-2HCl, trientine tetrahydrochloride shows more rapid absorption and greater systemic exposure .

Potential Side Effects and Considerations

Impact on Trace Metals: The chelation properties of this compound may alter the bioavailability of essential trace metals, requiring careful monitoring during treatment.

Table of Interactions

Metal IonInteractionPotential Effect
CopperStrong chelationReduction of copper accumulation in organs; primary therapeutic effect in Wilson's disease
NickelInteraction observedMay influence pharmacological effects and side effects
CobaltInteraction observedMay influence pharmacological effects and side effects

Scientific Research Applications

Treatment of Wilson's Disease

TETA 4HCl is primarily recognized for its role as a copper-chelating agent in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation in tissues. It serves as a second-line therapy for patients intolerant to penicillamine. TETA effectively reduces copper levels by promoting urinary excretion and decreasing intestinal absorption of copper by up to 80% .

Clinical Studies:

  • A retrospective study involving 30 patients switched from TETA 4HCl to TETA 2HCl showed stable urinary copper levels, indicating effective management of copper metabolism .
  • Another study compared the efficacy of TETA 4HCl with TETA 2HCl over several years, finding no significant difference in treatment outcomes, although adherence issues were noted due to storage requirements for TETA 2HCl .

Table 1: Comparison of Trientine Salts in Wilson's Disease Treatment

ParameterTETA 4HClTETA 2HCl
StabilityStable at room temperatureRequires cold storage (2-8°C)
Mean Duration of Treatment12.6 years7.6 years
EfficacyComparable to TETA 2HClComparable to TETA 4HCl
Common Adverse EventsGastrointestinal discomfortCold storage adherence issues

Affinity Chromatography

TETA 4HCl is utilized as a primary amine displacer in affinity chromatography, which enhances the separation and purification processes of biomolecules . This application is crucial in biochemical research and industrial processes where high-purity products are required.

Anticancer Research

Emerging studies suggest that TETA may possess anticancer properties due to its ability to inhibit angiogenesis and telomerase activity, both of which are critical in tumor growth and progression . Preliminary investigations have shown promise in using TETA for treating left ventricular hypertrophy associated with diabetes, indicating potential cardiovascular benefits as well .

Safety and Adverse Effects

While TETA is generally well-tolerated, some patients have reported gastrointestinal disturbances and elevated liver enzymes during treatment. Monitoring liver function and patient adherence is essential for optimizing therapy outcomes .

Biological Activity

Triethylenetetramine tetrahydrochloride (TETA) is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body. This article explores the biological activity of TETA, focusing on its mechanisms, therapeutic applications, pharmacokinetics, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

TETA is a structural analog of polyamines and functions as a selective copper (II) chelator. Its chelation properties were first recognized in the early 20th century, leading to its development as a therapeutic agent for conditions involving copper overload. TETA is available in various formulations, including tetrahydrochloride (TETA 4HCl) and dihydrochloride (TETA 2HCl), each with distinct pharmacokinetic profiles.

TETA acts by binding to free copper ions in the bloodstream, facilitating their excretion through urine. This mechanism is crucial for managing Wilson's disease and preventing associated complications such as liver damage and neurological impairment. The compound's ability to chelate copper also suggests potential applications in other conditions characterized by oxidative stress due to metal ion accumulation.

Pharmacokinetics

The pharmacokinetic properties of TETA have been studied extensively. Following oral administration:

  • Absorption : TETA exhibits poor gastrointestinal absorption, with bioavailability ranging from 6% to 18% .
  • Time to Maximum Concentration (Tmax) : The median Tmax for TETA 4HCl is approximately 2 hours, while TETA 2HCl shows a Tmax of around 3 hours .
  • Distribution : TETA is widely distributed in tissues, particularly in the liver, heart, and kidneys, with a volume of distribution estimated at 645 L .
  • Metabolism : It undergoes extensive metabolism primarily into acetylated derivatives, which have significantly lower chelating activity compared to the parent compound .

Wilson's Disease Management

TETA has been shown to be effective in managing Wilson's disease, particularly in patients intolerant to D-penicillamine. A study comparing two formulations of trientine (TETA 4HCl and TETA 2HCl) indicated no significant difference in efficacy between the two salts, although adherence issues were noted due to storage requirements for TETA 2HCl .

Table 1: Treatment Sequences and Patient Outcomes

Treatment TypeNumber of SequencesMean Duration (Years)Efficacy Observed
TETA 4HCl137.4Yes
TETA 2HCl4442.8Yes

Cardiovascular Effects

Recent studies have investigated TETA's potential benefits beyond copper chelation. In diabetic rat models, intravenous administration of TETA resulted in reduced left ventricular hypertrophy and improvement in renal function parameters associated with diabetic nephropathy . These effects are attributed to its ability to mitigate oxidative stress by reducing copper-mediated reactive oxygen species production.

Safety Profile and Side Effects

While TETA is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea), skin rashes, and more serious adverse events like renal disorders and hematological issues (thrombocytopenia) . Monitoring for liver function abnormalities is also recommended during treatment due to potential hepatotoxicity.

Case Studies

A notable case series involved patients transitioning from D-penicillamine to TETA due to intolerance. The outcomes indicated stable clinical conditions with no significant exacerbation of liver or neurological symptoms during treatment with TETA .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing triethylenetetramine tetrahydrochloride, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves reacting triethylenetetramine (TETA) with concentrated hydrochloric acid. However, traditional methods (e.g., Kuhr et al.'s process) are cumbersome, requiring strong bases like sodium ethoxide and yielding only ~60% . A more efficient approach involves using tert-butoxycarbonyl (Boc)-protected TETA, which is treated with excess HCl in isopropanol, followed by deprotection and recrystallization . To optimize yields, consider substituting ethanol with anhydrous solvents like TBME (tert-butyl methyl ether) to minimize sodium chloride contamination and improve purity .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use a combination of techniques:

  • Melting Point Analysis : Confirm purity via a sharp melting point (269–270°C) .
  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra to reference data for detecting amine protonation and chloride content .
  • Elemental Analysis : Verify stoichiometry (C6_6H18_{18}N4_4·4HCl) by measuring carbon, hydrogen, nitrogen, and chlorine percentages .
  • Hygroscopicity Testing : Monitor weight gain under controlled humidity to assess stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant goggles to prevent respiratory, dermal, and ocular exposure .
  • Engineering Controls : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .
  • Emergency Measures : Install eyewash stations and showers; decontaminate spills with sodium bicarbonate .

Q. How does the nomenclature of triethylenetetramine salts impact research reproducibility?

  • Methodological Answer : Clarify salt forms (e.g., dihydrochloride vs. tetrahydrochloride) in experimental protocols, as protonation states affect solubility and bioactivity. For instance, "trientine" refers to the dihydrochloride salt in clinical contexts (BAN/INN), while "Cuprior" denotes the tetrahydrochloride form . Always specify CAS numbers (e.g., 4961-40-4 for tetrahydrochloride) to avoid ambiguity .

Advanced Research Questions

Q. How can researchers address contradictions in reported copper-chelating efficacy across studies?

  • Methodological Answer : Variations may arise from differences in salt form (dihydrochloride vs. tetrahydrochloride) or experimental models. To resolve discrepancies:

  • Standardize Chelator Concentration : Use molar equivalents adjusted for protonation state .
  • Validate Selectivity : Employ ICP-MS to quantify metal ion binding (e.g., Cu2+^{2+} vs. Zn2+^{2+}) in vitro, as done in neuronal dendrite formation assays .
  • Control pH : Chelation efficacy is pH-dependent; maintain physiological pH (7.4) in buffer systems .

Q. What experimental designs are optimal for comparing this compound to other copper chelators (e.g., D-penicillamine)?

  • Methodological Answer :

  • Non-Inferiority Trials : Design randomized controlled trials (RCTs) with urinary copper excretion as the primary endpoint. Ensure adequate sample size (e.g., n=97–185/group) and statistical power (p<0.01) .
  • In Vivo Models : Use Wilson disease animal models (e.g., Long-Evans Cinnamon rats) to assess hepatic copper mobilization and toxicity .
  • Pharmacokinetic Profiling : Compare bioavailability using deuterated TETA (e.g., [2^2H4_4]-tetrahydrochloride) to track absorption and excretion .

Q. How can hygroscopicity of this compound be managed during long-term storage?

  • Methodological Answer :

  • Desiccant Use : Store in vacuum-sealed containers with silica gel or molecular sieves .
  • Lyophilization : Convert aqueous solutions to lyophilized powders to enhance stability .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) and analyze degradation via HPLC .

Q. What strategies improve the selectivity of this compound for copper in complex biological matrices?

  • Methodological Answer :

  • Competitive Binding Assays : Co-incubate with competing ions (e.g., Fe3+^{3+}, Zn2+^{2+}) and measure residual copper using atomic absorption spectroscopy .
  • Chelator Modification : Explore derivatives with modified amine groups to enhance Cu2+^{2+} specificity .
  • In Silico Modeling : Predict binding affinities using molecular docking software (e.g., AutoDock Vina) .

Q. How do salt forms (tetrahydrochloride vs. dihydrochloride) influence therapeutic outcomes in Wilson’s disease models?

  • Methodological Answer :

  • Bioequivalence Studies : Compare free base release kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Toxicity Profiling : Assess renal and hepatic toxicity in rodents using histopathology and serum ALT/AST levels .
  • Clinical Endpoints : Monitor urinary copper excretion and neurological symptom progression in patient cohorts .

Q. What methodologies validate the use of isotopic labeling (e.g., 2^2H, 13^13C) in pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Synthetic Labeling : Incorporate 2^2H or 13^13C isotopes during Boc-protected synthesis to ensure >98% isotopic purity .
  • Mass Spectrometry : Use LC-MS/MS to trace labeled compounds in plasma and urine .
  • Metabolic Profiling : Identify labeled metabolites (e.g., acetylated TETA) via high-resolution orbitrap MS .

Properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tribenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triethylenetetramine tetrahydrochloride
Triethylenetetramine tetrahydrochloride
Triethylenetetramine tetrahydrochloride
Triethylenetetramine tetrahydrochloride
Triethylenetetramine tetrahydrochloride
Triethylenetetramine tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.